HPK1 Enzymatic Inhibitory Potency: Sub-Nanomolar Activity Distinguished from the 2,4-Disubstituted Pyrimidine HPK1 Inhibitor Class
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4) has a reported HPK1 enzymatic IC50 of 0.0700 nM as documented in BindingDB from patent WO2022098807, Example 2-11, measured via preincubation of HPK1 catalytic domain enzyme with test compound for 30 minutes. [1] By comparison, the well-characterized 2,4-disubstituted pyrimidine HPK1 inhibitor HMC-H8 (F1) from the Bioorganic Chemistry 2023 study exhibited an HPK1 IC50 of 1.11 nM, representing a ~16-fold difference in enzymatic potency between the two distinct chemotypes. [2] Other pyrimidine-4-carboxamide HPK1 inhibitors reported in BindingDB display IC50 values spanning 0.8 nM (compound 5i) to 86 nM, situating CAS 2034362-80-4 among the most potent HPK1 ligands documented in this scaffold class. [3] It is important to note that the HMC-H8 comparison is a cross-study comparison; the two compounds were not profiled in the same assay under identical conditions. The assay formats also differ: the 0.0700 nM value was generated using a TR-FRET-based HPK1 catalytic domain assay, while the 1.11 nM HMC-H8 value used a distinct enzymatic assay format. [1][2] This distinction is critical for procurement: CAS 2034362-80-4 represents a mono-substituted pyrimidine scaffold (substituted only at the 4- and 6-positions) rather than the 2,4-disubstituted scaffold of HMC-H8, offering a structurally distinct starting point for medicinal chemistry optimization with differentiated IP space. [1]
| Evidence Dimension | HPK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0700 nM |
| Comparator Or Baseline | HMC-H8 (F1): IC50 = 1.11 nM; compound 5i: IC50 = 0.8 nM; various pyrimidine-4-carboxamide HPK1 inhibitors: IC50 range 4–86 nM |
| Quantified Difference | ~16-fold more potent than HMC-H8 (cross-study); within the top tier of reported HPK1 inhibitory potency for pyrimidine-4-carboxamide class (0.0700 vs. 0.8–86 nM range) |
| Conditions | Target compound: HPK1 catalytic domain enzyme, 30 min preincubation, TR-FRET assay (WO2022098807). HMC-H8: enzymatic HPK1 assay, details in Bioorganic Chemistry 2023, 139, 106728. |
Why This Matters
For procurement of HPK1 tool compounds or starting points for medicinal chemistry, the sub-100 pM potency of CAS 2034362-80-4 and its distinct mono-substituted pyrimidine scaffold offer a differentiated chemical series relative to the more extensively characterized 2,4-disubstituted pyrimidine HPK1 inhibitors, though direct head-to-head data are lacking and cross-study comparisons should be interpreted with appropriate caution.
- [1] BDBM552467. BindingDB entry for WO2022098807, Example 2-11. HPK1 IC50 = 0.0700 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=552467&google=BDBM552467. View Source
- [2] Bioorganic Chemistry, 2023, 139, 106728. HMC-H8 (F1) HPK1 IC50 = 1.11 nM. https://www.sciencedirect.com/science/article/abs/pii/S0045206823003899. View Source
- [3] BDBM50598497 (CHEMBL5206785). BindingDB: HPK1 IC50 = 4 nM (TR-FRET) and 86 nM (cellular SLP76 assay). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598497. View Source
